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Introduction

DT2216 is an investigational anticancer agent that operates through a novel mechanism of
action as a BCL-XL™ proteolysis-targeting chimera (PROTAC). By selectively degrading the
anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL), DT2216 induces apoptosis in
cancer cells that are dependent on this protein for survival.[1][2] Recent preclinical evidence
has illuminated a potential immunomodulatory role for DT2216, specifically through its ability to
deplete regulatory T cells (Tregs) within the tumor microenvironment (TME).[1] This
observation has generated significant interest in the potential for combining DT2216 with
various immunotherapies, such as immune checkpoint inhibitors, to enhance anti-tumor
immune responses.

These application notes provide a comprehensive overview of the current understanding of
DT2216 and furnish detailed protocols for preclinical evaluation of its combination with
immunotherapy.

Mechanism of Action and Rationale for
Immunotherapy Combination

DT2216 is a bifunctional molecule that links a BCL-XL-binding moiety to a ligand for the Von
Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This dual binding facilitates the ubiquitination and
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subsequent proteasomal degradation of BCL-XL in cells expressing VHL.[3] A key advantage of
DT2216 is its reduced toxicity towards platelets, which exhibit minimal VHL expression, a
significant limitation of previous BCL-XL inhibitors.[2][3]

The rationale for combining DT2216 with immunotherapy is primarily based on its observed
effects on Tregs. Tregs are a subset of CD4+ T cells that suppress the activity of effector
immune cells, thereby dampening the anti-tumor immune response. High infiltration of Tregs
into the TME is often associated with a poor prognosis. Preclinical studies have demonstrated
that DT2216 can induce apoptosis in and deplete tumor-infiltrating Tregs, which are reliant on
BCL-XL for their survival.[1] This reduction in Treg-mediated immunosuppression is
hypothesized to create a more favorable environment for the activation of cytotoxic CD8+ T
cells against the tumor.

The targeted depletion of Tregs by DT2216 presents a compelling strategy to augment the
efficacy of immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4), which function by
releasing the brakes on effector T cells. By removing a key immunosuppressive cell population,
DT2216 may sensitize tumors to checkpoint blockade and improve response rates.

Preclinical Data Summary

While direct preclinical or clinical data on the combination of DT2216 with immune checkpoint
inhibitors is not yet extensively published, the available data on DT2216's activity as a single
agent and in combination with other therapies provide a strong foundation for such
investigations.

In Vitro Activity of DT2216
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. BCL-XL
Cell Line Cancer Type EC50 (nM) . Reference
Degradation

Cutaneous T-cell
MyLa 5 Yes [4]
Lymphoma

Cutaneous T-cell
MJ 100 Yes [4]
Lymphoma

Anaplastic Large
MAC2A 280 Yes [4]
Cell Lymphoma

Anaplastic Large
L82 20 Yes [4]
Cell Lymphoma

Non-Small Cell Synergistic with

H358 _ Yes [1]
Lung Cancer Sotorasib
Pancreatic Synergistic with

MIA PaCa-2 ) Yes [1]
Cancer Sotorasib
Colorectal Synergistic with

SwWa837 ] Yes [1]
Cancer Sotorasib

JAK2-mutant
SET2 ~1610 Yes 5]
AML

In Vivo Monotherapy and Combination Therapy Data
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Tumor Model

Treatment

Outcome

Reference

MyLa TCL Xenograft

DT2216

Significant tumor

growth inhibition

[4]

TCL PDX Model

DT2216 + ABT199
(BCL-2 inhibitor)

Synergistic reduction
in disease burden and

improved survival

[4]

H1048 SCLC DT2216 + AZD8055 Significant inhibition of 3]

Xenograft (MTOR inhibitor) tumor growth

KRAS G12C ) Significantly improved
DT2216 + Sotorasib ] ] [1]

Xenograft antitumor efficacy

Post-MPN AML

Xenograft

DT2216

Reduced tumor

burden

[5]

Experimental Protocols

The following protocols are designed to facilitate the preclinical evaluation of DT2216 in
combination with immunotherapy.

Protocol 1: In Vitro BCL-XL Degradation Assay

Objective: To confirm the degradation of BCL-XL in tumor cells and immune cells upon
treatment with DT2216.

Materials:

e DT2216

e Tumor cell lines of interest (e.g., MC38, B16F10)

e Primary immune cells (e.g., murine or human Tregs)

o Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

o BCA protein assay kit
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SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVYDF membranes

Primary antibodies: anti-BCL-XL, anti-VHL, anti-GAPDH (or other loading control)

HRP-conjugated secondary antibodies

Chemiluminescent substrate
Procedure:

e Seed tumor cells or plate primary immune cells at an appropriate density and allow them to
adhere or stabilize overnight.

o Treat the cells with a dose range of DT2216 (e.g., 1 nM to 10 uM) for various time points
(e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

o Following treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
o Determine the protein concentration of the lysates using a BCA assay.

» Normalize the protein concentrations and prepare samples for SDS-PAGE.

¢ Separate the proteins by SDS-PAGE and transfer them to a membrane.

» Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
for 1 hour at room temperature.

 Incubate the membrane with the primary antibody against BCL-XL overnight at 4°C.

e Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody
for 1 hour at room temperature.

» Develop the blot using a chemiluminescent substrate and visualize the protein bands using
an imaging system.
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 Strip the membrane and re-probe for VHL and a loading control to ensure equal protein
loading.

Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse
Model

Objective: To evaluate the anti-tumor efficacy of DT2216 in combination with an immune
checkpoint inhibitor (e.g., anti-PD-1 antibody).

Materials:

Syngeneic mouse model (e.g., C57BL/6 mice with MC38 colon adenocarcinoma tumors)

DT2216 formulated for in vivo administration

Anti-mouse PD-1 antibody (or isotype control)

Calipers for tumor measurement

Sterile PBS

Procedure:

e Implant tumor cells subcutaneously into the flank of the mice.

¢ Allow the tumors to reach a palpable size (e.g., 50-100 mms3).

o Randomize the mice into the following treatment groups (n=8-10 mice per group):

Vehicle control

[e]

DT2216 alone

o

o

Anti-PD-1 antibody alone

[¢]

DT2216 + Anti-PD-1 antibody
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Administer DT2216 and the anti-PD-1 antibody according to a predetermined dosing
schedule and route of administration.

Measure tumor volume with calipers every 2-3 days.
Monitor the body weight and overall health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
flow cytometry, immunohistochemistry).

Protocol 3: Flow Cytometric Analysis of Tumor-
Infiltrating Lymphocytes

Objective: To characterize the immune cell populations within the tumor microenvironment

following treatment with DT2216 and immunotherapy.

Materials:

Excised tumors from the in vivo efficacy study
Tumor dissociation kit

FACS buffer (PBS with 2% FBS)

Fc block (e.g., anti-CD16/32)

Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4,
CD8, FoxP3, Ki-67, Granzyme B)

Live/dead stain

Flow cytometer

Procedure:

Mechanically and enzymatically dissociate the excised tumors into a single-cell suspension.

Filter the cell suspension through a 70 pum cell strainer.
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e Perform red blood cell lysis if necessary.

« Stain the cells with a live/dead marker.

e Block Fc receptors to prevent non-specific antibody binding.
 Stain the cells with a panel of surface marker antibodies.

» For intracellular staining (e.g., FoxP3, Ki-67, Granzyme B), fix and permeabilize the cells
according to the manufacturer's protocol.

e Stain for intracellular markers.
e Acquire the data on a flow cytometer.

e Analyze the data to quantify the proportions and activation status of different immune cell
populations (e.g., Tregs, CD8+ T cells).

Visualizations
Signaling Pathway of DT2216 Action
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Caption: Mechanism of DT2216-induced BCL-XL degradation and apoptosis.

Experimental Workflow for In Vivo Combination Study
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Caption: Workflow for a preclinical in vivo study of DT2216 and anti-PD-1.

Logical Relationship of DT2216 and Anti-Tumor
Immunity
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Caption: Hypothesized synergy between DT2216 and checkpoint inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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